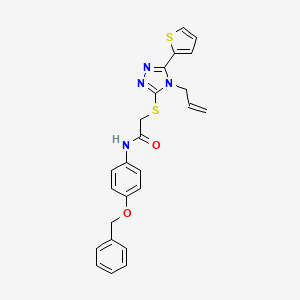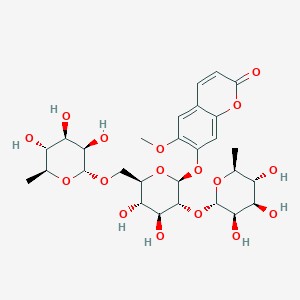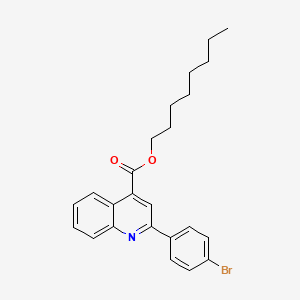
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-nitrobenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Diyodo-9H-carbazol-9-YL)-N’-(4-nitrobencilideno)propanohidrazida es un complejo compuesto orgánico que presenta un núcleo de carbazol sustituido con grupos diyodo y una porción de nitrobencilideno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3,6-Diyodo-9H-carbazol-9-YL)-N’-(4-nitrobencilideno)propanohidrazida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de Carbazol: Comenzando con un precursor de carbazol, se lleva a cabo la yodación utilizando yodo y un agente oxidante para introducir los grupos diyodo en las posiciones 3 y 6.
Formación de Hidrazida: El derivado de carbazol se hace reaccionar entonces con un derivado de hidracina adecuado para formar la propanohidrazida.
Reacción de Condensación: Finalmente, la hidrazida se condensa con 4-nitrobenzaldehído en condiciones ácidas o básicas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de tales compuestos puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo del carbazol.
Reducción: El grupo nitro puede reducirse a una amina en condiciones adecuadas.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir en las posiciones diyodo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, gas hidrógeno con un catalizador.
Reactivos de sustitución: Nucleófilos como aminas o tioles.
Productos principales
Productos de oxidación: Derivados de carbazol oxidados.
Productos de reducción: Derivados de amina del compuesto.
Productos de sustitución: Derivados de carbazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso en ensayos bioquímicos o como sonda.
Medicina: Investigado por sus posibles propiedades terapéuticas.
Industria: Utilizado en el desarrollo de materiales avanzados, como los semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo, en química medicinal, podría interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir vías de transducción de señales, vías metabólicas u otras dependiendo del contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
3,6-Diyodo-9H-carbazol: Un análogo más simple sin los grupos hidrazida y nitrobencilideno.
N-(4-nitrobencilideno)propanohidrazida: Carece del núcleo de carbazol.
Otros derivados de carbazol: Compuestos con diferentes sustituyentes en el núcleo del carbazol.
Singularidad
La singularidad de 3-(3,6-Diyodo-9H-carbazol-9-YL)-N’-(4-nitrobencilideno)propanohidrazida radica en su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas únicas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C22H16I2N4O3 |
|---|---|
Peso molecular |
638.2 g/mol |
Nombre IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H16I2N4O3/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(6-2-14)28(30)31/h1-8,11-13H,9-10H2,(H,26,29)/b25-13+ |
Clave InChI |
QBEAKXVUBXJNTH-DHRITJCHSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
